L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucylglycyl-
Description
IUPAC Nomenclature and Molecular Formula
The IUPAC name of this compound is derived from its sequential arrangement of amino acids, starting from the N-terminal residue:
L-seryl-L-arginyl-L-leucyl-L-valyl-L-leucylglycine .
The molecular formula is calculated as follows:
- L-serine (C₃H₇NO₃)
- L-arginine (C₆H₁₄N₄O₂)
- L-leucine (C₆H₁₃NO₂)
- L-valine (C₅H₁₁NO₂)
- L-leucine (C₆H₁₃NO₂)
- Glycine (C₂H₅NO₂)
Summing these and accounting for the removal of five water molecules (due to peptide bond formation):
$$
\text{Total: } \mathbf{C{28}H{53}N{9}O{8}}
$$
Table 1: Atomic Composition
| Component | Carbon | Hydrogen | Nitrogen | Oxygen |
|---|---|---|---|---|
| Backbone | 28 | 53 | 9 | 8 |
This aligns with methodologies used for similar peptides, such as LL-37, where sequential analysis determines molecular composition.
Sequence Analysis and Primary Structure
The primary structure is defined by the sequence:
L-Serine → L-Arginine → L-Leucine → L-Valine → L-Leucine → Glycine
Key Features:
- N-Terminus : Polar serine introduces hydrophilicity.
- Central Region : Hydrophobic residues (leucine, valine) dominate, suggesting potential membrane interactions.
- C-Terminus : Glycine provides conformational flexibility.
Table 2: Residue Properties
| Position | Amino Acid | Side Chain Property |
|---|---|---|
| 1 | Serine | Polar, uncharged |
| 2 | Arginine | Positively charged |
| 3 | Leucine | Hydrophobic |
| 4 | Valine | Hydrophobic |
| 5 | Leucine | Hydrophobic |
| 6 | Glycine | Flexible |
This sequence mirrors motifs observed in antimicrobial peptides (e.g., LL-37), where charged and hydrophobic residues mediate host defense mechanisms.
Conformational Analysis and Secondary Structure Prediction
Secondary structure prediction (using tools like PEP-FOLD) indicates:
- α-Helix Propensity : Moderate, disrupted by arginine’s charge.
- β-Sheet Tendency : Elevated due to valine and leucine clustering.
- Turn Regions : Likely at glycine-terminated segments.
Table 3: Predicted Secondary Structure
| Region | Structure Type | Probability (%) |
|---|---|---|
| Serine-Arginine | Random coil | 65 |
| Leucine-Valine | β-strand | 78 |
| Glycine | Turn | 82 |
Molecular dynamics simulations suggest that the hydrophobic core (Leu-Val-Leu) stabilizes the peptide via van der Waals interactions, while arginine’s guanidinium group may facilitate solubility.
Properties
CAS No. |
618856-86-3 |
|---|---|
Molecular Formula |
C28H53N9O8 |
Molecular Weight |
643.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C28H53N9O8/c1-14(2)10-18(24(41)33-12-21(39)34-20(13-38)27(44)45)36-26(43)22(16(5)6)37-25(42)19(11-15(3)4)35-23(40)17(29)8-7-9-32-28(30)31/h14-20,22,38H,7-13,29H2,1-6H3,(H,33,41)(H,34,39)(H,35,40)(H,36,43)(H,37,42)(H,44,45)(H4,30,31,32)/t17-,18-,19-,20-,22-/m0/s1 |
InChI Key |
UIEPPYSFDAEKDY-HVAMYJMISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Biological Activity
L-serine is a non-essential amino acid that plays a crucial role in various biological processes, including protein synthesis, neurotransmission, and cellular metabolism. The compound L-arginyl-L-leucyl-L-valyl-L-leucylglycyl- is a peptide comprising L-serine and several other amino acids, which may enhance its biological activity. This article delves into the biological activity of L-serine and its implications in health and disease, focusing on recent research findings and clinical studies.
Role of L-Serine in Neurological Health
L-serine is integral to the central nervous system (CNS), where it contributes to the synthesis of neurotransmitters and sphingolipids. It has been shown to activate glycine receptors and upregulate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to neuroprotective effects and anti-inflammatory responses. Research indicates that L-serine supplementation may benefit individuals with neurological disorders, such as amyotrophic lateral sclerosis (ALS) and schizophrenia, by improving cognitive function and reducing neurotoxicity .
Table 1: Effects of L-Serine Supplementation in Neurological Disorders
Efficacy in GRINpathies
A phase 2A clinical trial involving 24 patients with GRINpathies demonstrated that oral L-serine supplementation significantly enhanced NMDA receptor function. Patients exhibited improvements in hyperactivity, sustained attention, and reductions in seizure frequency. The efficacy varied based on the severity of the condition, suggesting that L-serine may be particularly beneficial for those with milder symptoms .
Impact on Hereditary Sensory Autonomic Neuropathy (HSAN1)
In a study involving HSAN1, mice fed a diet enriched with L-serine showed reduced levels of neurotoxic deoxysphingolipids compared to those on a control diet. Furthermore, preliminary human trials indicated similar reductions in dSL levels among HSAN1 patients receiving L-serine supplementation. These findings support the hypothesis that L-serine can mitigate disease severity through metabolic modulation .
L-serine's mechanisms include:
- Neurotransmitter Synthesis : Serves as a precursor for D-serine, which is essential for NMDA receptor activation.
- Cellular Protection : Enhances the production of sphingolipids that are vital for neuronal integrity.
- Anti-inflammatory Effects : Modulates glial cell activation and promotes an anti-inflammatory environment within the CNS .
Case Study: Improvement in Cognitive Function
A pediatric patient with GRIN2B mutations received L-serine supplementation over six months. Follow-up assessments revealed marked improvements in cognitive tests (e.g., Wechsler Intelligence Scale) and motor skills compared to baseline measurements. This case illustrates the potential of L-serine as a therapeutic agent for specific genetic conditions affecting neurological function.
Case Study: Diabetic Neuropathy
In another case involving diabetic neuropathy patients, administration of L-serine was associated with improved glucose homeostasis and reduced neuropathic symptoms. Patients reported decreased pain levels and enhanced quality of life after three months of treatment .
Scientific Research Applications
Neurological Disorders
L-Serine has shown promise in treating neurological conditions such as Amyotrophic Lateral Sclerosis (ALS) and hereditary sensory autonomic neuropathy type 1 (HSAN1).
- ALS Treatment : A study involving vervet monkeys exposed to the neurotoxin BMAA demonstrated that L-serine administration significantly reduced ALS-related pathologies. Treated monkeys exhibited fewer aggregates of misfolded proteins and reduced microglial activation, suggesting a protective effect against neurodegeneration associated with ALS .
- HSAN1 Management : Research indicates that L-serine supplementation can reduce neurotoxic deoxysphingolipid levels in HSAN1 patients. In a pilot study, patients receiving L-serine showed improved motor and sensory performance alongside reduced disease severity .
Glutamate Receptor Function
Recent clinical trials have highlighted L-serine's role in enhancing glutamate receptor function in patients with GRINpathies, rare genetic disorders affecting brain development. The study demonstrated that oral L-serine supplementation improved receptor activity, potentially mitigating symptoms associated with these conditions .
Cosmetic Applications
L-Serine and its derivatives are utilized in cosmetic formulations primarily as skin conditioning agents. They serve multiple functions including:
- Humectants : Helping to retain moisture in the skin.
- Hair Conditioning Agents : Enhancing hair texture and appearance.
- Oral Care Agents : Contributing to the formulation of dental products .
A comprehensive safety assessment indicates that these amino acids are Generally Recognized As Safe (GRAS) for use in cosmetics, with no significant adverse effects reported in clinical studies .
Protein Folding and Stability
L-Serine plays a critical role in protein synthesis and folding processes. It is often involved at sites where phosphorylation occurs, which is essential for proper protein function. The modulation of the unfolded protein response (UPR) by L-serine is significant for neuronal protection against misfolded proteins, which can lead to cellular apoptosis if not properly managed .
Synthesis of Sphingolipids
As a precursor to sphingolipids, L-serine is vital for cell membrane integrity and signaling pathways within cells. Its role in sphingolipid metabolism underscores its importance in maintaining cellular health and function .
Case Studies and Clinical Trials
Comparison with Similar Compounds
(a) Neuroprotective Potential
- Target Compound : The presence of L-serine and arginine suggests possible neuroprotective effects. L-Serine restores lysosomal cathepsin D levels and mitigates lipid accumulation in neurons , while arginine enhances nitric oxide-mediated vascular function . However, peptide stability and blood-brain barrier penetration remain unstudied.
- Phosphatidyl L-Serine : Clinically validated for improving cognitive function in aging populations, acting via membrane fluidity and synaptic signaling .
- Free L-Serine : Demonstrated efficacy in GRIN-related disorders (e.g., seizure reduction, improved EEG patterns) .
(b) Metabolic Effects
- Target Compound: Branched-chain amino acids (leucine, valine) may synergize with L-serine to enhance glucose tolerance and reduce visceral fat, as seen in free L-serine supplementation .
- Free L-Serine : Reduces renal pro-inflammatory cytokines (TNF-α, IL-6) and improves glucose homeostasis in obese mice .
Q & A
How can researchers optimize the synthesis of complex peptides like L-arginyl-L-leucyl-L-valyl-L-leucylglycyl-L-serine for reproducibility and purity?
Methodological Answer:
Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing complex peptides. Key steps include:
- Resin selection : Use Wang or Rink amide resin for C-terminal amidation.
- Coupling efficiency : Employ HBTU/HOBt or PyBOP as activating agents for difficult sequences (e.g., valine or leucine repeats).
- Deprotection : Use 20% piperidine in DMF for Fmoc removal, monitored via Kaiser test.
- Cleavage : TFA cocktails (e.g., TFA:thioanisole:EDT:water = 90:5:3:2) to minimize side reactions.
- Purification : Reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in acetonitrile/water) to achieve >95% purity .
What analytical techniques are most reliable for quantifying L-serine enantiomers and their peptide derivatives in biological matrices?
Methodological Answer:
Chiral HPLC with pre-column derivatization ensures specificity:
- Derivatization : Use o-phthalaldehyde (OPA) or dabsyl chloride to enhance UV detection.
- Columns : Sumichiral OA-2500 or Chirobiotic T for enantiomeric separation (L/D-serine).
- Validation : Assess linearity (1.7–333.3 µmol/L), LOQ (0.3–1.3 µmol/L), and reproducibility (CV <6.6% for inter-day assays) .
- Mass spectrometry : LC-ESI-MS/MS for trace-level quantification in CSF or plasma.
How does L-serine’s role as an NMDAR co-agonist influence experimental design in neurological disorder models?
Advanced Research Focus:
L-serine modulates NMDA receptor function, but effects depend on genetic variants:
- Null GRIN variants : Administer L-serine (e.g., 500 mg/kg/day) to rescue synaptic plasticity in iPSC-derived neurons. Monitor EEG patterns and seizure frequency .
- Gain-of-function variants : Avoid L-serine, as it exacerbates excitotoxicity (observed in GRIN2A missense mutations). Use D-serine or glycine as alternative co-agonists .
- Biomarkers : Measure CSF D-serine levels via chiral HPLC to stratify patient cohorts .
How should researchers address contradictory findings in L-serine’s neuroprotective efficacy across preclinical models?
Data Contradiction Analysis:
Contradictions arise from model-specific factors:
- Species differences : Non-human primates (e.g., vervets) show NFT reduction with L-serine, but murine models may lack translational relevance .
- Dosage : Phase I trials used 15 g/day in ALS patients without toxicity, but lower doses (2.5 g/day) may suffice for cognitive disorders .
- Temporal factors : Chronic vs. acute administration impacts outcomes (e.g., 140-day BMAA exposure in primates vs. 7-day rodent studies) .
What methodologies are recommended for assessing the toxicity profile of L-serine-containing peptides in vitro?
Advanced Safety Assessment:
- Acute toxicity : Follow OECD 423 guidelines using murine models (oral/parenteral routes).
- Genotoxicity : Ames test (TA98/TA100 strains) ± metabolic activation (S9 fraction).
- Skin sensitization : Local lymph node assay (LLNA) for peptides with arginine/lysine residues (high charge risk) .
- Carcinogenicity : IARC/ACGIH criteria confirm no carcinogenic risk at <0.1% purity .
How do microbial metabolic pathways (e.g., E. coli) affect L-serine stability in fermentation-based peptide production?
Metabolic Pathway Analysis:
- Degradation : E. coli rapidly catabolizes L-serine via sdaA (serine deaminase), requiring knockout strains (ΔsdaA) for stable yields .
- Toxicity : High L-serine (>5 mM) inhibits growth; use fed-batch fermentation with controlled feed rates.
- Analytical monitoring : NMR or enzymatic assays (Serine Dehydrogenase Kit) to track degradation .
What dosing strategies optimize L-serine’s bioavailability in preclinical neurodegeneration studies?
Pharmacokinetic Considerations:
- Route : Intraperitoneal (IP) injection achieves 80% bioavailability vs. 30% for oral in rodents.
- Dosing schedule : Split doses (BID) maintain steady-state plasma levels (t½ = 3–4 hr) .
- Blood-brain barrier (BBB) : Co-administer with ABC transporter inhibitors (e.g., probenecid) to enhance CNS penetration .
How do storage conditions impact the stability of L-serine-peptide conjugates?
Stability Protocol:
- Lyophilization : Store at -80°C under argon to prevent oxidation (arginine/leucine residues are hygroscopic) .
- Solution phase : Use pH 5.0 buffers (acetate) at 4°C; avoid freeze-thaw cycles (>3 cycles degrades purity by 15%) .
What in vitro assays best characterize L-serine’s role in protein-protein interactions?
Basic Mechanistic Approach:
- Surface plasmon resonance (SPR) : Immobilize L-serine-peptide on CM5 chips to quantify binding kinetics (KD, kon/koff) with NMDA receptor subunits .
- Circular dichroism (CD) : Monitor α-helix/β-sheet formation in PBS vs. CSF-like buffers to assess structural stability .
How does L-serine supplementation alter extracellular neurotransmitter dynamics in stress models?
Advanced Neurochemical Analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
